2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . Compounds of this class have been studied for their potential as inhibitors of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This makes them promising therapeutic targets, especially for the discovery and development of new-generation anti-TB agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized using intermediate compounds such as 5-((10H-phenothiazin-10-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol .Scientific Research Applications
Potential Antiasthma Agents
Compounds with the [1,2,4]triazolo and pyridazine structural motifs have been investigated for their roles as mediator release inhibitors, potentially acting as antiasthma agents. Studies involving human basophil histamine release assays have identified such compounds as active, suggesting their utility in developing new asthma treatments (Medwid et al., 1990).
Radioligands for Imaging
Derivatives of pyrazolo and pyrimidine have been reported as selective ligands for the translocator protein (18 kDa), with specific compounds designed for labeling with fluorine-18. This enables in vivo imaging using positron emission tomography (PET), indicating potential applications in diagnostic imaging and research into various diseases (Dollé et al., 2008).
Pharmacological Probes
Pyrazolo and triazolo derivatives have been used as high-affinity antagonists for specific receptors, such as the human A2A adenosine receptor. These compounds, functionalized with various substituents, serve as pharmacological probes for studying receptor functions, illustrating their application in receptor biology and drug development (Kumar et al., 2011).
Insecticidal Activity
Research into heterocycles incorporating thiadiazole moieties has explored their insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. Such studies suggest the potential of these compounds in developing new insecticides or pest management strategies (Fadda et al., 2017).
Anticancer Activity
Modifications of triazolo and pyridine compounds have been evaluated for their anticancer effects and toxicity, indicating a potential pathway for the development of new anticancer agents. These studies show the importance of structural modifications in enhancing biological activity and reducing toxicity (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-b]pyridazin-6-yl structure have been reported to inhibit pcaf (p300/cbp-associated factor), a histone acetyltransferase . PCAF has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
This interaction could lead to changes in gene expression, potentially exerting anticancer effects .
Biochemical Pathways
Changes in these pathways could affect cell proliferation and survival, particularly in cancer cells .
Result of Action
If this compound acts as a pcaf inhibitor, it could potentially alter gene expression profiles, leading to decreased proliferation and increased apoptosis in cancer cells .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-14-5-1-12(2-6-14)19-27-26-16-9-10-18(28-29(16)19)31-11-17(30)25-15-7-3-13(4-8-15)20(22,23)24/h1-10H,11H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZWTFUWWKRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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